An In-depth Technical Guide to tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
An In-depth Technical Guide to tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
CAS Number: 1363383-18-9
This technical guide provides a comprehensive overview of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a plausible synthetic route, and its significant roles as an autotaxin (ATX) inhibitor and a component of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a heterocyclic compound featuring a spirocyclic azanonane core functionalized with a hydroxyl group and protected by a tert-butyloxycarbonyl (Boc) group. This structure imparts unique conformational rigidity, making it an attractive scaffold for designing targeted therapeutic agents. While extensive experimental data is not publicly available, predicted physicochemical properties provide valuable insights for its handling and application.
| Property | Value | Source |
| Molecular Formula | C13H23NO3 | [1] |
| Molecular Weight | 241.33 g/mol | [2] |
| Boiling Point (Predicted) | 350.7 ± 42.0 °C | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 15.07 ± 0.20 | [1] |
| LogP (Predicted) | 2.1584 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |
| Appearance | Off-White Powder | [4] |
Synthesis and Experimental Protocols
Synthesis of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (Precursor)
A documented synthesis for a related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, provides a strong basis for the synthesis of the desired precursor.[5] This would likely involve a cycloaddition reaction followed by appropriate functional group manipulations.
Reduction of tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate to tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
The reduction of the ketone precursor is a standard chemical transformation to yield the target alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol:
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Dissolution: Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be in slight excess relative to the ketone.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate.
Biological Significance and Applications
This spirocyclic compound is a valuable asset in drug discovery, primarily due to its roles as an autotaxin inhibitor and a linker in PROTAC technology.
Autotaxin (ATX) Inhibition
Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival.[1] Overactivity of the ATX-LPA signaling axis is implicated in cancer and fibrotic diseases. tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has been identified as an inhibitor of ATX, making it a promising scaffold for the development of therapeutics targeting these conditions.
ATX-LPA Signaling Pathway
Caption: Inhibition of the ATX-LPA signaling pathway.
PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The unique, rigid structure of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate makes it an ideal linker component, providing precise spatial orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.
General PROTAC Mechanism of Action
Caption: The role of the spirocyclic compound as a PROTAC linker.
Analytical Data Summary
Detailed experimental analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is not widely available in public databases. Commercial suppliers may provide this data upon request with a purchase. The table below summarizes the key identifiers for this compound.
| Data Type | Identifier | Source |
| CAS Number | 1363383-18-9 | [1] |
| Synonyms | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-diMethylethyl ester; 7-Hydroxy-2-azaspiro[3.5]nonane-2-carboxylic acid 1,1-dimethylethyl ester; 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane | [1] |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(O)CC2 | [2] |
| InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3 |
Safety Information
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. As a compound intended for research and development, it should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment.
Conclusion
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a strategically important molecule in modern medicinal chemistry. Its unique spirocyclic structure offers a rigid scaffold that is highly valuable for the design of potent and selective ATX inhibitors and as a linker in the rapidly advancing field of PROTACs. While a wealth of experimental data is yet to be published, the foundational information presented in this guide provides a strong basis for its application in the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its therapeutic potential.
References
- 1. Cas 1363383-18-9,tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate [myskinrecipes.com]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
